(R)-2,4,6-Triisopropylbenzenesulfinamide
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Overview
Description
®-2,4,6-Triisopropylbenzenesulfinamide is an organic compound that belongs to the class of sulfinamides. It is characterized by the presence of three isopropyl groups attached to a benzene ring and a sulfinamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4,6-Triisopropylbenzenesulfinamide typically involves the reaction of 2,4,6-triisopropylbenzenesulfinyl chloride with an amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production methods for ®-2,4,6-Triisopropylbenzenesulfinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The isopropyl groups can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents.
Substitution: Electrophiles such as alkyl halides; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
®-2,4,6-Triisopropylbenzenesulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2,4,6-Triisopropylbenzenesulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The isopropyl groups contribute to the compound’s steric and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triisopropylbenzenesulfonamide
- 2,4,6-Triisopropylbenzenesulfide
- 2,4,6-Triisopropylbenzenesulfonic acid
Uniqueness
®-2,4,6-Triisopropylbenzenesulfinamide is unique due to its specific combination of a sulfinamide group and three isopropyl groups on a benzene ring. This structure imparts distinct reactivity and properties compared to other similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and other applications requiring enantiomerically pure substances.
Properties
IUPAC Name |
(R)-2,4,6-tri(propan-2-yl)benzenesulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCSGVCOUMKURC-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[S@@](=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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